molecular formula C9H14ClNO3 B2489519 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride CAS No. 1052514-48-3

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride

Cat. No. B2489519
CAS RN: 1052514-48-3
M. Wt: 219.67
InChI Key: OKSOVYSCXPRWPJ-UHFFFAOYSA-N
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Description

Furan derivatives, including 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, play a significant role in polymer and pharmaceutical industries due to their unique chemical structures and reactivity. These compounds are often derived from biomass, making them attractive for sustainable chemistry applications.

Synthesis Analysis

The synthesis of furan-based compounds, like this compound, involves enzymatic polymerization processes and oxidative reactions. For instance, enzymatic synthesis using Candida antarctica Lipase B (CALB) has been shown to successfully polymerize diacid ethyl esters with biobased diols such as 2,5-bis(hydroxymethyl)furan, producing biobased furan polyesters with notable molecular weights (Jiang et al., 2014). Additionally, the oxidative conversion of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential for efficient furan synthesis, highlighting the role of specific enzymes in achieving high yields at ambient conditions (Dijkman et al., 2014).

Molecular Structure Analysis

Furan derivatives' molecular structures are characterized by the presence of a furan ring, which significantly impacts their chemical reactivity and physical properties. The structural analysis of these compounds involves understanding the impacts of substituents on the furan ring, as demonstrated in studies of biosynthesis pathways and the interaction with specific enzymes (White, 1988).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including enzymatic oxidation and cascade reactions. These reactions are crucial for synthesizing valuable biobased chemicals and understanding the functionalization of furan molecules. For example, the sequential oxidation of 5-hydroxymethylfurfural to FDCA showcases the potential for creating biodegradable plastics from bio-based sources (Viña-González et al., 2019).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structures. The incorporation of different substituents on the furan ring alters these properties, impacting their applications in various industries. Research into the physicochemical properties of furan dicarboxylic acids, for instance, sheds light on their role as inhibitors in plasma protein binding, highlighting the importance of molecular structure in determining physical characteristics (Henderson & Lindup, 1990).

Chemical Properties Analysis

The chemical properties of furan derivatives are defined by their reactivity, particularly in polymerization and oxidation reactions. These properties are essential for synthesizing materials and chemicals from renewable resources. The aerobic oxidation of 5-hydroxymethyl-2-furfural into furan-2,5-dicarboxylic acid using gold nanoparticle catalysts exemplifies the innovative approaches to utilizing furan derivatives for creating environmentally friendly chemicals and materials (Casanova et al., 2009).

Scientific Research Applications

Biocatalysis and Industrial Chemistry

Furan carboxylic acids, including derivatives like 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, are significant in industrial chemistry, especially as building blocks in polymer and fine chemical industries. The biocatalytic synthesis of various furan carboxylic acids using substrate-adapted whole cells shows promise for efficient and sustainable production methods. Improved yields and substrate tolerances are notable advancements in this field, highlighting the potential industrial applications of these compounds (Wen, Zhang, Zong, & Li, 2020).

Synthesis and Characterization

Research on the synthesis and characterization of furan ring-containing organic ligands demonstrates the versatility of furan derivatives in creating complex compounds. The transition metal complexes of these compounds exhibit interesting properties, including antimicrobial activity, which opens up potential applications in pharmaceutical and biomedical research (Patel, 2020).

Natural Product Chemistry

The isolation and structural elucidation of new furan derivatives from various natural sources, such as mangrove-derived endophytic fungi, expand the scope of furan chemistry in natural product research. These studies contribute to understanding the diversity of furan compounds in nature and their potential biological activities (Chen et al., 2017).

Enzymatic Catalysis

Enzyme-catalyzed reactions involving furan carboxylic acids offer a green and efficient approach to chemical synthesis. For example, the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via H2O2 internal recycling is an innovative method that could have significant implications in biotechnology and green chemistry (Jia, Zong, Zheng, & Li, 2019).

Bioresource Technology

Advances in bioresource technology have leveraged the unique properties of furan carboxylic acids for various applications. Studies on the biosynthesis of these acids from biomass-derived furans using recombinant Escherichia coli highlight the potential of biotechnological processes in producing valuable chemicals from renewable resources (Wang, Gong, & He, 2020).

Novel Applications in Chemistry

The diversity of furan derivatives, including this compound, is further explored in the synthesis of new compounds with potential applications in materials science, pharmaceuticals, and other areas of chemistry. Studies on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, for instance, reveal the potential for developing new materials and drugs (Kandinska, Kozekov, & Palamareva, 2006).

Mechanism of Action

Target of Action

It is mentioned that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, possibly altering their function or structure.

Result of Action

As a biochemical used in proteomics research

properties

IUPAC Name

4-(aminomethyl)-5-propylfuran-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-2-3-7-6(5-10)4-8(13-7)9(11)12;/h4H,2-3,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSOVYSCXPRWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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